![molecular formula C20H12F3N3 B2559222 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine CAS No. 339106-51-3](/img/structure/B2559222.png)
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine is a chemical compound with the formula C20H12F3N3 . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
In pyridazinone derivatives, it has been revealed that the pyridine system is in skew boat conformation, the phenyl ring is in pseudo-axial position, and the pyridazinone ring is planar .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine are not explicitly mentioned in the search results. The molecular weight is reported to be 351.32 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyridazine derivatives, such as those studied by Sallam et al. (2021), are highlighted for their significant biological properties, including anti-tumor and anti-inflammatory activity. These compounds were synthesized and characterized through NMR, IR, mass spectral studies, and X-ray diffraction, providing a basis for understanding their structure and potential applications (Sallam et al., 2021).
Electronic and Optical Properties
- Klikar et al. (2017) explored the synthesis of a series of push-pull chromophores with various π-linkers, including pyridazine derivatives. This research contributes to the understanding of the electronic and optical properties of these compounds, with implications for their use in non-linear optical (NLO) applications (Klikar et al., 2017).
Antimicrobial and Antiviral Activities
- The antimicrobial and antiviral potential of pyridazine and pyrazine derivatives was explored in several studies. For instance, Ali et al. (2009) synthesized novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a diphenyl-1,2,4-triazine moiety, showing significant antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Ali, 2009).
Electrochromic Materials
- Research by Zhao et al. (2014) introduced three novel monomers based on pyrido[4,3-b]pyrazine as the acceptor unit, coupled with thiophene derivatives. The resulting polymers exhibited notable electrochromic properties, switching between various colors and transmissive states, highlighting their utility in NIR electrochromic devices (Zhao et al., 2014).
Heterocyclic Chemistry and Drug Design
- The synthesis of novel heterocyclic compounds, such as those reported by Reheim and Baker (2017), showcases the versatility of pyrazolo[3,4-d]pyridazine derivatives in pharmaceutical research. These compounds exhibit diverse pharmacological activities, including antimicrobial effects, suggesting their potential in drug development (Reheim & Baker, 2017).
Eigenschaften
IUPAC Name |
5,8-diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3/c21-20(22,23)15-11-16-17(13-7-3-1-4-8-13)25-26-18(19(16)24-12-15)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWNEHRQBXXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)
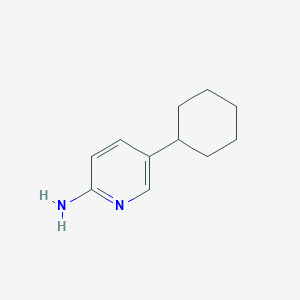
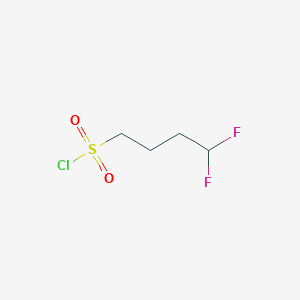
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)
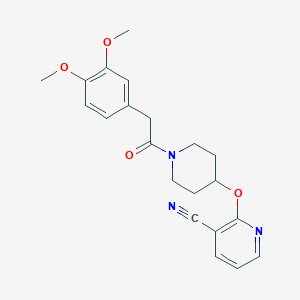

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
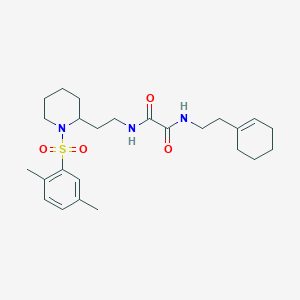


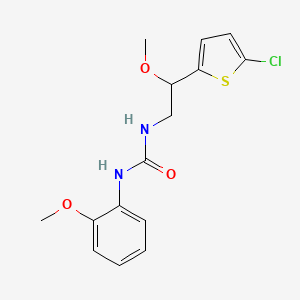
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)
![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2559162.png)